

2,4-Dichloro-3-fluorobenzonitrile CAS number

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Compound of Interest

Compound Name: **2,4-Dichloro-3-fluorobenzonitrile**

Cat. No.: **B062818**

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An In-depth Technical Guide to **2,4-Dichloro-3-fluorobenzonitrile** (CAS: 161612-68-6)

Introduction

2,4-Dichloro-3-fluorobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted benzonitrile, its unique arrangement of electron-withdrawing halogen substituents and a reactive nitrile group makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, chemists, and professionals in drug development. Its structural features are pivotal for introducing specific moieties into larger, more complex molecules, often serving as a key intermediate in the synthesis of novel therapeutic agents.[\[1\]](#) [\[2\]](#)

Section 1: Core Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in a laboratory or industrial setting. **2,4-Dichloro-3-fluorobenzonitrile** is a solid at room temperature with solubility in common organic solvents.[\[3\]](#)

Property	Value	Source(s)
CAS Number	161612-68-6	[4][5][6]
Molecular Formula	C ₇ H ₂ Cl ₂ FN	[3][7]
Molecular Weight	190.00 g/mol	[3]
Appearance	White to off-white crystalline solid	[3][7]
Melting Point	48 - 52 °C	[3]
Boiling Point	242 - 244 °C (Predicted: 263.0±35.0 °C)	[3][7]
Density	1.47 g/cm ³ (Predicted: 1.49±0.1 g/cm ³)	[3][7]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene)	[3]
EINECS Number	629-244-9	[3]

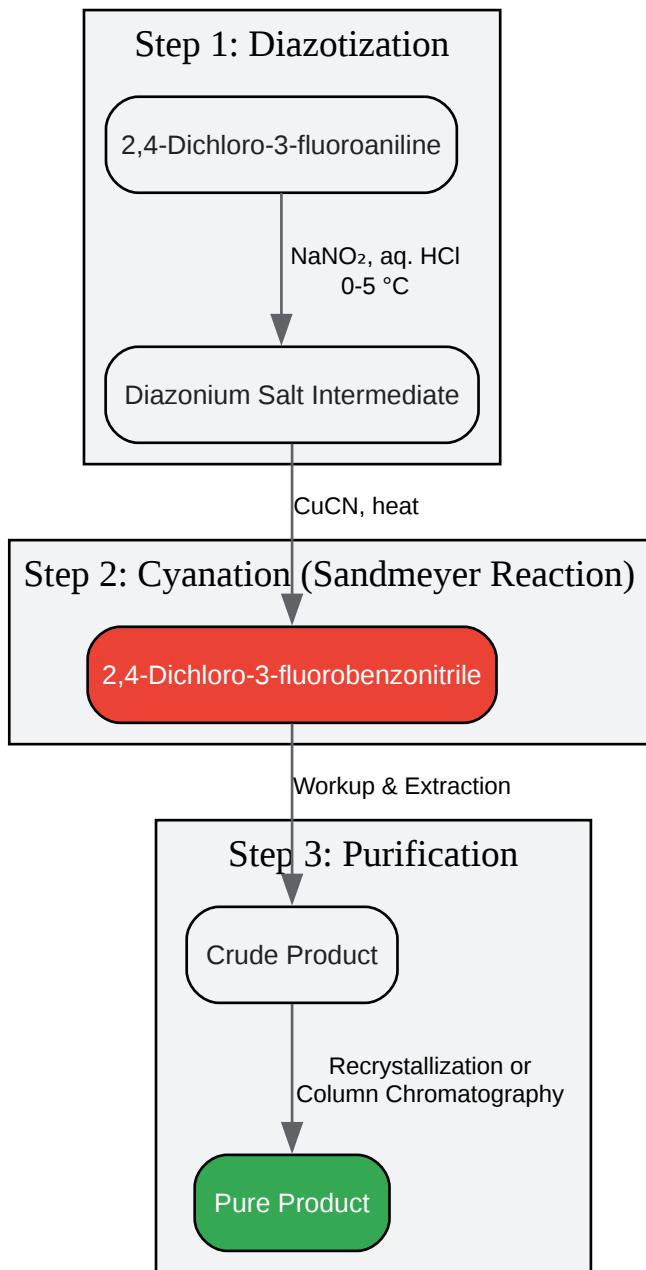
Section 2: Synthesis and Manufacturing Pathways

The synthesis of polysubstituted benzonitriles like **2,4-Dichloro-3-fluorobenzonitrile** often involves multi-step processes that require precise control over reaction conditions. While specific proprietary manufacturing processes may vary, common synthetic strategies in medicinal chemistry rely on established aromatic chemistry.

One plausible and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of a corresponding aniline (2,4-dichloro-3-fluoroaniline) followed by a reaction with a cyanide salt, typically copper(I) cyanide.

Another key strategy is halogen exchange (Halex) reaction, where a more reactive halogen (like chlorine) on a benzonitrile precursor is replaced with fluorine using a fluoride salt.[\[1\]](#)

However, given the target molecule's structure, building the substitution pattern around a pre-existing fluorinated ring is more common. A generalized workflow for a Sandmeyer-type synthesis is outlined below.



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Caption: Generalized workflow for the synthesis of **2,4-Dichloro-3-fluorobenzonitrile**.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for **2,4-Dichloro-3-fluorobenzonitrile** are consistent with its structure.

[8]

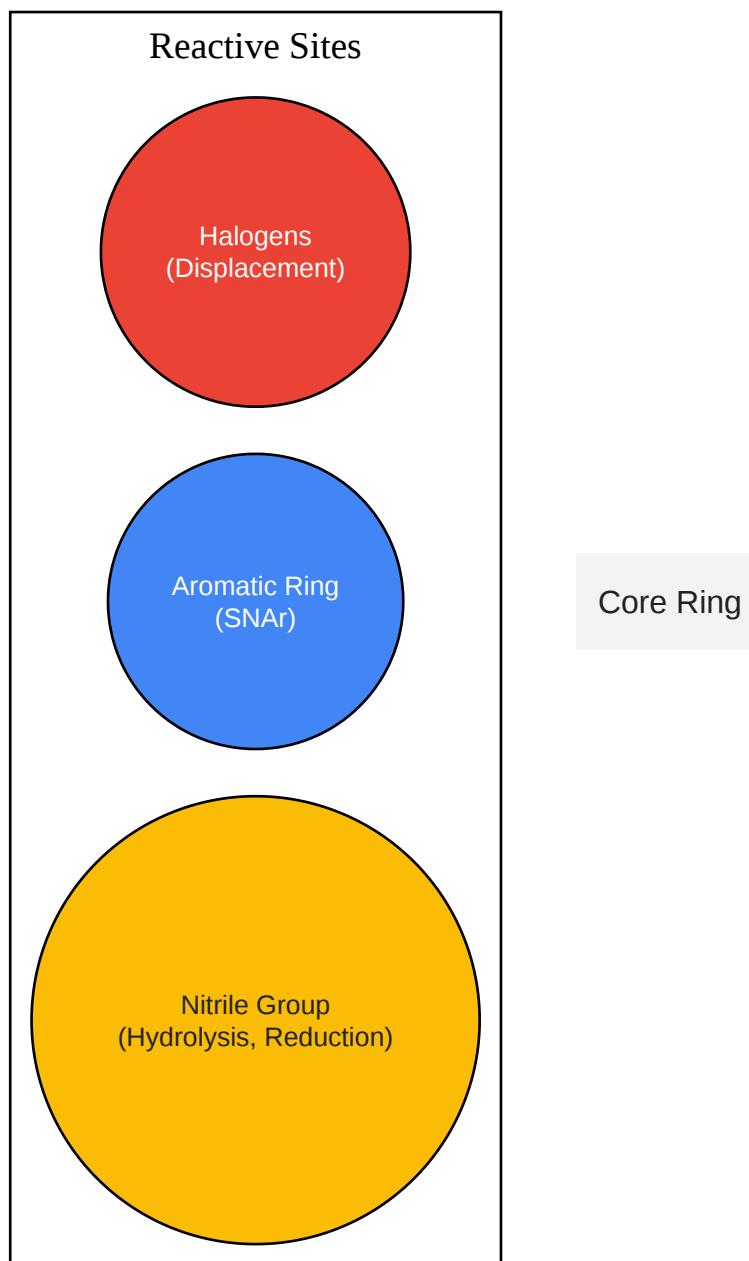
- ^1H NMR (Proton NMR): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between the two aromatic protons and the coupling to the fluorine atom (^3J H-F and ^4J H-F) will lead to a complex splitting pattern for each signal, which is characteristic of fluorinated aromatics.
- ^{13}C NMR (Carbon NMR): The spectrum will show seven distinct signals. The carbon attached to the nitrile group ($\text{C}\equiv\text{N}$) will appear downfield (δ ~115-120 ppm). The aromatic carbons will show signals in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon-fluorine couplings (^1J C-F, ^2J C-F, etc.) are highly diagnostic for confirming the position of the fluorine atom.
- IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected in the range of $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration. The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1300 cm^{-1}), along with aromatic C-H and C=C stretching bands.
- MS (Mass Spectrometry): The molecular ion peak (M^+) will show a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl), resulting in prominent peaks at m/z 189 (for $\text{C}_7\text{H}_2^{35}\text{Cl}_2\text{FN}$), 191 (for $\text{C}_7\text{H}_2^{35}\text{Cl}^{37}\text{ClFN}$), and 193 (for $\text{C}_7\text{H}_2^{37}\text{Cl}_2\text{FN}$) in an approximate 9:6:1 ratio.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of **2,4-Dichloro-3-fluorobenzonitrile** is dictated by its three key functional components: the nitrile group, the aromatic ring, and the halogen substituents.

- Nitrile Group Reactions: The cyano group is a versatile functional handle. It can undergo:

- Hydrolysis: Conversion to a carboxylic acid (2,4-dichloro-3-fluorobenzoic acid) under acidic or basic conditions.
- Reduction: Reduction to an aminomethyl group ((2,4-dichloro-3-fluorophenyl)methanamine) using reducing agents like LiAlH_4 or catalytic hydrogenation.
- Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
- Aromatic Ring Reactions: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. This deactivation makes electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) very difficult. Conversely, it activates the ring for Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$), where a nucleophile can displace one of the halogen atoms, typically the one ortho or para to the strongest activating group (the nitrile).



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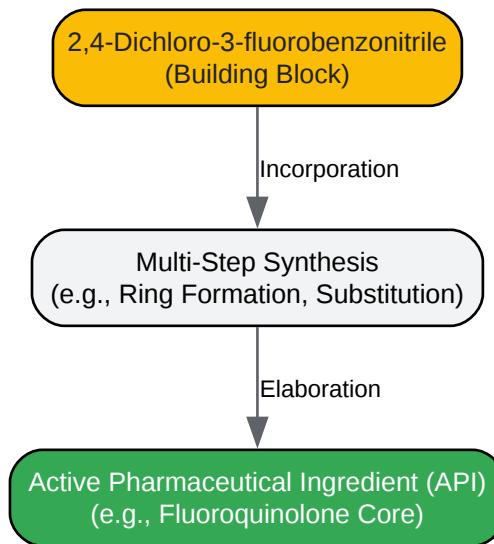
Caption: Key reactive sites on the **2,4-Dichloro-3-fluorobenzonitrile** molecule.

Section 5: Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in drug discovery due to fluorine's ability to modulate metabolic stability, binding affinity, and bioavailability. Benzonitrile

derivatives, in particular, serve as crucial intermediates.

- Fluoroquinolone Antibiotics: Substituted fluorobenzonitriles are key precursors for the synthesis of modern fluoroquinolone antibiotics.[9] For example, the related compound 2,4-dichloro-3-cyano-5-fluorobenzoic acid is a documented intermediate for Finafloxacin, a novel fluoroquinolone.[9] The benzonitrile core provides the foundational structure onto which the characteristic quinolone ring system is constructed.
- Agrochemicals: Similar to pharmaceuticals, the introduction of a dichlorofluorophenyl moiety can enhance the efficacy and stability of pesticides and herbicides.[1]
- Materials Science: Polysubstituted benzonitriles can be used as monomers or building blocks for high-performance polymers, liquid crystals, and dyes, where their specific electronic and physical properties are advantageous.[2]



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Caption: Role as a building block in pharmaceutical synthesis.

Section 6: Safety, Handling, and Storage

Proper handling of **2,4-Dichloro-3-fluorobenzonitrile** is essential to ensure laboratory safety. The following guidelines are based on standard material safety data sheets.[10]

- Personal Protective Equipment (PPE):

- Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10]
 - Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[10]
 - Body Protection: Wear a lab coat. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[10]
 - Respiratory Protection: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid formation of dust and aerosols. If exposure limits are exceeded, use a full-face respirator.[10]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
 - Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]
 - Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
 - Storage:
 - Store in a cool, dry, and well-ventilated area.
 - Keep the container tightly sealed to prevent moisture exposure.[3]
 - Store away from sources of ignition and incompatible substances like strong oxidizing agents, acids, and bases.[3]

Section 7: Experimental Protocol: Hydrolysis to Carboxylic Acid

This protocol provides a representative procedure for the hydrolysis of the nitrile group to a carboxylic acid, a common transformation for this class of compounds.

Objective: To synthesize 2,4-dichloro-3-fluorobenzoic acid from **2,4-dichloro-3-fluorobenzonitrile**.

Materials:

- **2,4-Dichloro-3-fluorobenzonitrile**
- Sulfuric acid (75% solution in water)
- Deionized water
- Sodium bicarbonate (NaHCO_3)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel.

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2,4-dichloro-3-fluorobenzonitrile** (e.g., 5.0 g, 1.0 eq).
- **Hydrolysis:** Carefully add 50 mL of 75% sulfuric acid to the flask. Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

- **Workup:** Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice (~100 g) in a beaker. A precipitate of the crude carboxylic acid should form.
- **Isolation:** Isolate the crude solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
- **Purification (Acid-Base Extraction):** Dissolve the crude solid in ethyl acetate. Transfer to a separatory funnel and wash with water. Extract the organic layer with a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer.
- **Precipitation:** Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with concentrated HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out.
- **Final Isolation and Drying:** Filter the purified solid, wash with a small amount of cold water, and dry under vacuum to yield pure 2,4-dichloro-3-fluorobenzoic acid.

Validation: The final product should be characterized by ^1H NMR, IR (disappearance of the $\sim 2230\text{ cm}^{-1}$ nitrile peak and appearance of a broad O-H and C=O peak), and melting point analysis to confirm its identity and purity.

Conclusion

2,4-Dichloro-3-fluorobenzonitrile is a chemical intermediate with high strategic value in modern synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of high-value products like fluoroquinolone antibiotics make it a compound of great importance. A thorough understanding of its synthesis, characterization, and safe handling procedures is critical for leveraging its full potential in research and development.

References

- Chemical Safety Data Sheet MSDS / SDS - **2,4-Dichloro-3-fluorobenzonitrile**. (n.d.). ChemicalBook.
- 161612-68-6 | **2,4-Dichloro-3-fluorobenzonitrile**. (n.d.). BLD Pharm.
- **2,4-Dichloro-3-fluorobenzonitrile**. (n.d.). AbacipharmTech.

- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. *Journal of Chemical Research*, 2012, 411-412.
- **2,4-Dichloro-3-Fluorobenzonitrile** Manufacturer & Supplier China. (n.d.). Nanjing Finechem Holding Co., Limited.
- 161612-68-6(**2,4-Dichloro-3-fluorobenzonitrile**) Product Description. (n.d.). ChemicalBook.
- Beck, G., & Philipp, D. (1997). Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile (U.S. Patent No. 5,670,694). U.S. Patent and Trademark Office.
- **2,4-Dichloro-3-fluorobenzonitrile**(161612-68-6) ¹H NMR spectrum. (n.d.). ChemicalBook.
- 2,4-Dichlorobenzonitrile. (n.d.). PubChem.
- Brosch, D., et al. (1995). Process for preparing fluorobenzonitriles (U.S. Patent No. 5,466,859). U.S. Patent and Trademark Office.
- **2,4-Dichloro-3-fluorobenzonitrile**. (n.d.). Chongqing Chemdad Co., Ltd.
- Fluorobenzonitrile compound preparation method (China Patent No. CN105523962A). (2016). Google Patents.

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Sources

- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-3-Fluorobenzonitrile Manufacturer & Supplier China | Properties, Applications, Safety Data | High Quality Chemical Products [nj-finechem.com]
- 4. 161612-68-6|2,4-Dichloro-3-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. 2,4-Dichloro-3-fluorobenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 161612-68-6 CAS MSDS (2,4-Dichloro-3-fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,4-Dichloro-3-fluorobenzonitrile Two Chongqing Chemdad Co. , Ltd [chemdad.com]

- 8. 2,4-Dichloro-3-fluorobenzonitrile(161612-68-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
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